molecular formula C10H10F5NO B3164967 [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine CAS No. 893764-75-5

[1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine

Cat. No. B3164967
M. Wt: 255.18 g/mol
InChI Key: OOGWLMYBYIPVKA-UHFFFAOYSA-N
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Description

[1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine, commonly referred to as F-DMPEA, is an organic compound1. It has gained significant attention in a variety of research fields due to its unique chemical and physical properties1.



Synthesis Analysis

The synthesis of [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine is not explicitly mentioned in the available resources. However, it is available for purchase from various chemical suppliers231.



Molecular Structure Analysis

The molecular formula of [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine is C10H10F5NO1. The molecular weight is 255.18 g/mol1. The specific structure details are not provided in the available resources.



Chemical Reactions Analysis

The specific chemical reactions involving [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine are not detailed in the available resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine are not explicitly mentioned in the available resources. However, it is known that it is an organic compound with a molecular weight of 255.18 g/mol1.


Scientific Research Applications

  • Chemical Reactions and Synthesis Processes :

    • Furin et al. (2000) discuss the reaction of certain fluoro-olefins with amines, which could be relevant to understanding the reactivity of [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine in various chemical environments (Furin et al., 2000).
    • Halasz et al. (1973) describe the catalytic activity of tris[2-(2H-hexafluoropropoxy)ethyl]amine in the oligomerization of hexafluoropropene, highlighting potential applications in polymer science (Halasz et al., 1973).
  • Encapsulation and Binding Studies :

    • Lakshminarayanan et al. (2007) explore the use of a pentafluorophenyl-substituted tripodal amine receptor for encapsulation of halides, which indicates the potential for [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine in complex formation and binding studies (Lakshminarayanan et al., 2007).
  • Pharmaceutical and Medicinal Chemistry :

    • Although you've asked to exclude drug-related information, it's worth noting that several studies, such as those by Deady et al. (2003) and Bourlot et al. (1998), involve the use of similar compounds in pharmaceutical contexts, suggesting potential relevance in medicinal chemistry (Deady et al., 2003), (Bourlot et al., 1998).
  • Solid-Phase Synthesis and Chemical Modification :

    • Drinnan et al. (2001) and Fleck et al. (2003) present methods in solid-phase synthesis and chemical modification involving related amines, which could be extrapolated to the use of [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine in similar applications (Drinnan et al., 2001), (Fleck et al., 2003).

Safety And Hazards

The safety and hazards associated with [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine are not detailed in the available resources.


Future Directions

The future directions for the use and study of [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine are not specified in the available resources.


Please note that this analysis is based on the information available from the web search results. For a more comprehensive and detailed analysis, please refer to scientific literature or consult a subject matter expert.


properties

IUPAC Name

2-methyl-1-(2,3,4,5,6-pentafluorophenoxy)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F5NO/c1-10(2,16)3-17-9-7(14)5(12)4(11)6(13)8(9)15/h3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGWLMYBYIPVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=C(C(=C(C(=C1F)F)F)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701206197
Record name 2-Methyl-1-(2,3,4,5,6-pentafluorophenoxy)-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701206197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine

CAS RN

893764-75-5
Record name 2-Methyl-1-(2,3,4,5,6-pentafluorophenoxy)-2-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893764-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-(2,3,4,5,6-pentafluorophenoxy)-2-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701206197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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